molecular formula C21H19N3O4S B2914041 N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921865-07-8

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2914041
CAS RN: 921865-07-8
M. Wt: 409.46
InChI Key: KLVMEWQHMUGVKA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole . It has been used in the synthesis of various pharmaceuticals .


Synthesis Analysis

The synthesis of similar compounds typically involves a three-step process. The first step is the bromination of 1-(2,4-dimethylphenyl)ethan-1-one using CuBr2 to produce 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one . This is followed by a Hantzsch thiazol ring synthesis, resulting in 4-(2,4-dimethylphenyl)thiazol-2-amine . Finally, the primary amine reacts with an acid chloride derivative to form the final compound .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .


Chemical Reactions Analysis

The compound, being a derivative of benzothiazole, is likely to undergo reactions typical of benzothiazoles. These could include electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the thiazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined using various techniques. For instance, mass spectrometry can provide information about the molecular weight of the compound . Elemental analysis can provide information about the percentage composition of carbon, hydrogen, and nitrogen in the compound .

Mechanism of Action

Target of Action

The compound, also known as N-(4-{[(2,4-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-2H-1,3-benzodioxole-5-carboxamide, is a potential active pharmaceutical ingredient (API). It acts as a cancer cell metabolism mitosis inhibitor via the Nek2 and Hec1 enzymes . These enzymes play a crucial role in cell cycle regulation and are often overexpressed in cancer cells.

Mode of Action

The compound interacts with its targets, the Nek2 and Hec1 enzymes, by binding to their active sites. This binding inhibits the activity of these enzymes, thereby disrupting the normal cell cycle progression in cancer cells . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of Nek2 and Hec1 enzymes affects the cell cycle progression, particularly the mitosis phase. This disruption in the cell cycle can lead to cell death or apoptosis, especially in rapidly dividing cells like cancer cells . The downstream effects of this action include reduced tumor growth and potentially, tumor shrinkage.

Pharmacokinetics

These properties can impact the bioavailability of the compound, which is a critical factor in its efficacy as a drug .

Result of Action

The primary result of the compound’s action is the inhibition of cancer cell proliferation. By disrupting the normal cell cycle, the compound induces cell death in cancer cells, leading to a reduction in tumor size . This can potentially improve the prognosis for patients with cancers that are sensitive to this compound.

Future Directions

Future research could focus on further elucidating the mechanism of action of the compound and exploring its potential as a therapeutic agent. Additionally, modifications to the compound could be made to improve its efficacy and reduce any potential toxicity .

properties

IUPAC Name

N-[4-[2-(2,4-dimethylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-12-3-5-16(13(2)7-12)23-19(25)9-15-10-29-21(22-15)24-20(26)14-4-6-17-18(8-14)28-11-27-17/h3-8,10H,9,11H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVMEWQHMUGVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

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